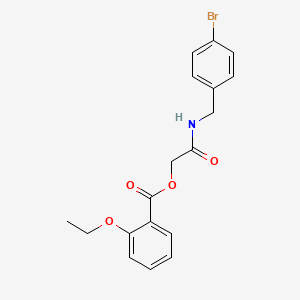

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate

Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate is a synthetic ester derivative characterized by:

- A 4-bromobenzyl group linked via an amide bond to a 2-oxoethyl moiety.

- A 2-ethoxybenzoate ester group, where the ethoxy substituent occupies the ortho position on the benzene ring. This compound’s structure combines aromatic bromine (electron-withdrawing) and ethoxy (electron-donating) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-2-23-16-6-4-3-5-15(16)18(22)24-12-17(21)20-11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAFNGXDTGPUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate typically involves the reaction of 4-bromobenzylamine with ethyl 2-ethoxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding bromobenzaldehyde or bromobenzoic acid derivatives.

Reduction: The carbonyl group in the ethoxybenzoate ester can be reduced to form alcohol derivatives.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield bromobenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate exerts its effects involves interactions with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the amino and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the substituents, molecular formulas, and applications of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate with structurally related compounds:

Key Observations

Substituent Effects :

- Electron-Withdrawing Groups (e.g., bromine, chlorine): Stabilize ester linkages and enhance electrophilicity, facilitating nucleophilic reactions .

- Electron-Donating Groups (e.g., methoxy, ethoxy): Increase solubility in polar solvents and modulate electronic properties for photolabile applications .

- Heterocycles (e.g., thiazole, thiophene): Introduce planar aromatic systems for π-π stacking or biological target interactions .

Applications: Synthetic Intermediates: Phenacyl esters (e.g., 4-methyl/methoxybenzoates) are precursors for heterocycles like oxazoles and imidazoles . Protecting Groups: Ethoxy/methoxy-substituted benzoates serve as photo-removable protecting groups for carboxylic acids .

Physical Properties :

Biological Activity

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate is a synthetic organic compound known for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula: C17H18BrN O4

- Molecular Weight: 378.24 g/mol

- CAS Number: 1242012-56-1

The compound features a bromobenzyl group, an amino group, and an ethoxybenzoate ester, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction: The bromobenzyl group can interact with various enzymes, potentially leading to inhibition or activation of metabolic pathways.

- Hydrolysis of Ester Group: The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects on cells and tissues.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (ER-positive) | 5.0 | |

| Compound B | MDA-MB-468 (TNBC) | 3.0 | |

| This compound | Various | TBD | - |

These findings suggest that this compound may have potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Preliminary studies have shown that derivatives of compounds like this compound possess antimicrobial properties. For example:

| Bacteria/Fungi | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Gram-positive bacteria | 100 - 400 |

| Gram-negative bacteria | 200 - 800 |

| Fungi | 300 - 600 |

These results indicate moderate to good antimicrobial activity, warranting further investigation into its application in treating infections .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related compounds against MCF-7 and MDA-MB-468 cell lines using the MTT assay. Compounds showed varying degrees of growth inhibition, with some exhibiting GI50 values below 10 µM, indicating strong potential for anticancer applications .

- Antimicrobial Formulations : Research on multi-agent formulations derived from similar compounds demonstrated effective antimicrobial activity against a range of pathogens, suggesting potential for developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.